![molecular formula C10H10O4 B2819919 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid CAS No. 1594835-92-3](/img/structure/B2819919.png)
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid, commonly known as BHAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This molecule is a derivative of salicylic acid and has been shown to possess anti-inflammatory and analgesic properties. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Benzofuran Derivatives Synthesis: The Rossing’s reaction of 4-substituted 2-acylphenoxyacetic acids leads to a mixture of benzofurans and 2-benzofurancarboxylic acids, where electron-withdrawing substituents favor the formation of 2-benzofurancarboxylic acids (Suzuki et al., 1983).
- Novel Benzofuran Synthesis: A novel synthesis of benzofurans from dihydrocoumarins, indicating the versatility of these compounds in chemical transformations (Shachan‐Tov & Frimer, 2012).
Biological Applications and Pharmacological Potential
- Anti-HIV and Anticancer Agents: A study synthesized novel benzofuran derivatives showing potential anti-HIV, anticancer, and antimicrobial activities, highlighting the therapeutic potential of benzofuran compounds (Rida et al., 2006).
- Antitumor Agents Inhibiting Tubulin Polymerization: Dihydrobenzofuran lignans and related compounds have been synthesized and evaluated for their potential anticancer activity, specifically their ability to inhibit tubulin polymerization, indicating a novel class of antimitotic agents (Pieters et al., 1999).
Synthetic Methodologies and Chemical Transformations
- Enzymatic Synthesis of Enantiomerically Pure Compounds: The efficient synthesis of highly enantiomerically enriched 2-heteroaryl-2-hydroxyacetic acids from racemic substrates using a sequential enzymatic procedure demonstrates the utility of benzofuran derivatives in asymmetric synthesis (Naghi et al., 2012).
- Intramolecular Transacetalization: The synthesis of conformationally-restricted 1,3-dioxanes with a phenyl moiety, starting with compounds related to 2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid, showcases innovative pathways in organic synthesis (Asare-Nkansah & Wünsch, 2016).
Propiedades
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-3,8,11H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVAAQHNCJDKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid | |
CAS RN |
1594835-92-3 |
Source
|
Record name | 2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.